molecular formula C20H28Cl3N3O B8034423 (8|A,9S)-6'-Methoxycinchonan-9-amine trihydrochloride

(8|A,9S)-6'-Methoxycinchonan-9-amine trihydrochloride

Cat. No.: B8034423
M. Wt: 432.8 g/mol
InChI Key: GZXDEKGNTLNSGM-HVHHAJEFSA-N
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Description

(8|A,9S)-6’-Methoxycinchonan-9-amine trihydrochloride is a chemical compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound’s structure includes a methoxy group and an amine group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8|A,9S)-6’-Methoxycinchonan-9-amine trihydrochloride typically involves multiple steps, starting from naturally occurring cinchona alkaloids. The process may include:

    Extraction: Isolation of cinchona alkaloids from natural sources.

    Methoxylation: Introduction of a methoxy group through methylation reactions.

    Amine Formation: Conversion of functional groups to amines using reagents like ammonia or amines under specific conditions.

    Purification: Crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production may involve large-scale extraction and chemical modification processes, utilizing advanced techniques like continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(8|A,9S)-6’-Methoxycinchonan-9-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, acids, bases.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a chiral catalyst in asymmetric synthesis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Pharmacology: Investigated for potential therapeutic effects, including anti-malarial and anti-cancer properties.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (8|A,9S)-6’-Methoxycinchonan-9-amine trihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Another cinchona alkaloid with anti-malarial properties.

    Cinchonidine: Similar structure but different stereochemistry.

    Cinchonine: Lacks the methoxy group, leading to different chemical properties.

Uniqueness

(8|A,9S)-6’-Methoxycinchonan-9-amine trihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other cinchona alkaloids.

Properties

IUPAC Name

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3;3*1H/t13-,14-,19-,20-;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXDEKGNTLNSGM-HVHHAJEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231763-32-8
Record name (8α, 9S)-6'-Methoxycinchonan-9-amine trihydrochloride
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